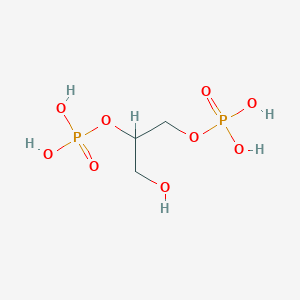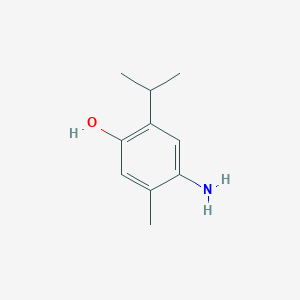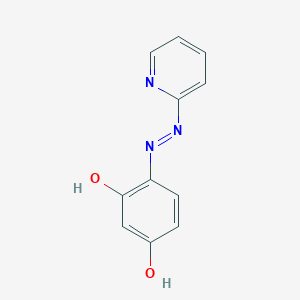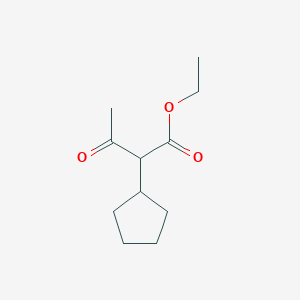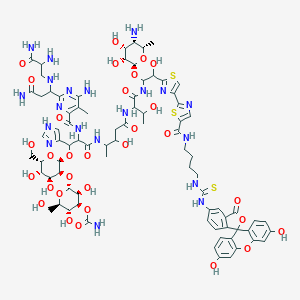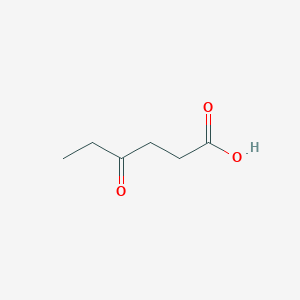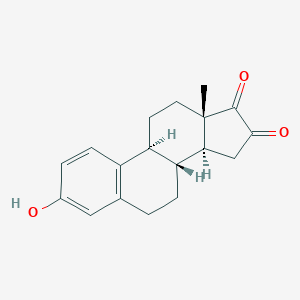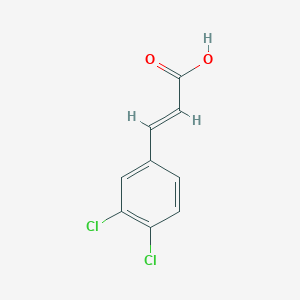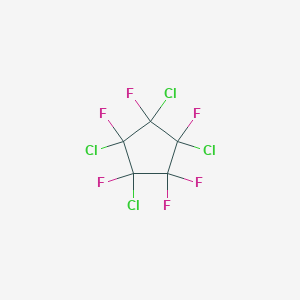
1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane
Descripción general
Descripción
1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane is a halogenated cyclopentane derivative This compound is characterized by the presence of four chlorine atoms and six fluorine atoms attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the chlorination and fluorination of cyclopentane using chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactors where cyclopentane is exposed to chlorine and fluorine gases. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopentane derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated cyclopentane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted cyclopentane derivatives with functional groups such as hydroxyl, amino, or thiol groups.
Oxidation Reactions: Products include cyclopentane derivatives with higher oxidation states, such as ketones or carboxylic acids.
Reduction Reactions: Products include partially or fully dehalogenated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The halogen atoms in the compound can form strong interactions with amino acid residues in proteins, affecting their conformation and stability. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A chlorinated benzene derivative with similar halogenation patterns.
1,2,3,4-Tetrachlorobenzene: Another chlorinated benzene derivative with a different arrangement of chlorine atoms.
1,2,4,5-Tetrachloro-3-nitrobenzene: A nitro-substituted chlorinated benzene derivative with distinct chemical properties.
Uniqueness
1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane is unique due to its combination of chlorine and fluorine atoms on a cyclopentane ring. This unique halogenation pattern imparts specific chemical properties, such as high thermal stability, resistance to chemical degradation, and unique reactivity in substitution and redox reactions. These properties make it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
1,2,3,4-tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4F6/c6-1(10)2(7,11)4(9,13)5(14,15)3(1,8)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOAFOCEKCANLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379351 | |
| Record name | 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453-38-9 | |
| Record name | 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


